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This guide provides a comprehensive comparison of imaging modalities used to validate the
therapeutic effect of Taladegib, a potent inhibitor of the Hedgehog (Hh) signaling pathway.
Taladegib is under investigation for its anti-fibrotic and anti-tumor activities, notably in Idiopathic
Pulmonary Fibrosis (IPF) and various solid tumors. This document outlines the experimental
data and protocols supporting its validation, offering a comparative analysis with alternative
approaches.

Introduction to Taladegib and the Hedgehog
Signaling Pathway

Taladegib (formerly LY2940680, also known as ENV-101) is a small molecule inhibitor that
targets the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling pathway.
Dysregulation of the Hh pathway is implicated in the progression of fibrotic diseases like IPF
and the growth of certain cancers.[1] By inhibiting SMO, Taladegib aims to suppress the
downstream activation of GLI transcription factors, thereby mitigating the pathological effects of
aberrant Hh signaling.

Data Presentation: Quantitative Imaging in
Idiopathic Pulmonary Fibrosis
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Taladegib has shown promise in a Phase 2a clinical trial (NCT04968574) for patients with IPF.
[1][2] The primary imaging modality used for efficacy assessment was High-Resolution
Computed Tomography (HRCT), with post-hoc analysis employing advanced deep learning-
based quantitative CT (qCT) algorithms.[3]
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Data Presentation: Imaging in Solid Tumors

In oncology, the evaluation of Taladegib's therapeutic effect in advanced solid tumors is
currently being investigated in a Phase 2 clinical trial (NCT05199584). The primary imaging-
based endpoint is the Objective Response Rate (ORR) as determined by the Response
Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

. . Quantitative L. Application in
Imaging Modality . Description . .
Endpoint Taladegib Trials
Standardized criteria Primary endpoint for

to measure tumor size assessing tumor

and assess response response in the

to treatment ongoing Phase 2 trial
CT/MRI RECIST 1.1 .
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Partial Response, tumors with PTCH1
Stable Disease, loss of function

Progressive Disease).  mutations.[6]

While RECIST 1.1 is the current standard for the Taladegib oncology trial, multi-modal imaging
techniques offer the potential for a more comprehensive assessment of treatment response.
For instance, Positron Emission Tomography (PET) using tracers like [18F]-fluoromisonidazole
(FMISO) has been used to monitor the response to other Hedgehog inhibitors by imaging
tumor hypoxia.[4] This suggests a potential future application for Taladegib to provide functional
information alongside the anatomical data from CT or MRI.

Experimental Protocols
High-Resolution Computed Tomography (HRCT) for
Idiopathic Pulmonary Fibrosis
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Atypical HRCT protocol for IPF clinical trials, as recommended by the Pulmonary Fibrosis
Foundation, involves the following:

o Patient Preparation: No oral or IV contrast is administered.
e Acquisition:

o Supine Inspiratory Scan: Patients are instructed to take a deep breath and hold it. Scans
are acquired from the lung apices to the bases.

o Supine Expiratory Scan: Patients are instructed to exhale fully and hold their breath. This
helps to assess air trapping.

o Prone Inspiratory Scan (Optional): Performed if dependent atelectasis (density in the lower
parts of the lungs due to gravity) is observed on the supine images.

e Technical Parameters:

Slice Thickness: < 1.5 mm

[¢]

Collimation: 0.5-1.25 mm

[e]

o

Scan Time: As short as possible to minimize motion artifacts.

[¢]

Reconstruction Algorithm: High-spatial-frequency (sharp) algorithm.

o Radiation Dose: Kept as low as reasonably achievable (ALARA).

Quantitative CT (qCT) with Deep Learning Algorithms
(Lung8, Vascul8, Fibr8)

While the specific, proprietary details of these algorithms are not publicly disclosed, the general
methodology involves:

¢ Image Segmentation: The deep learning algorithm automatically identifies and segments the
lung parenchyma, airways, and pulmonary vasculature from the HRCT images.
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» Feature Extraction and Classification: The algorithm analyzes the texture and density of the
lung tissue to classify different patterns, such as normal lung, ground-glass opacity,
reticulation, and honeycombing.

e Quantification:
o Lung8: Calculates the total lung volume.
o Vascul8: Quantifies the volume of the pulmonary vasculature.
o Fibr8: Measures the extent of fibrotic tissue within the lungs.

o Data Output: The algorithms provide quantitative data on the volume and percentage of
different lung tissue characteristics, allowing for an objective assessment of disease severity
and treatment response.

RECIST 1.1 for Solid Tumors

The RECIST 1.1 protocol for assessing tumor response in clinical trials includes:
e Baseline Assessment:

o Lesion Selection: Up to five target lesions (and a maximum of two per organ) are selected
for measurement. Lesions must be measurable (=10 mm in longest diameter for non-nodal
lesions, 215 mm in short axis for lymph nodes on CT).

o Measurement: The longest diameter of each target lesion (or short axis for lymph nodes)
is measured. The sum of the diameters (SOD) of all target lesions is calculated.

e Follow-up Assessments:
o The same target lesions are measured at each follow-up imaging session.
o The SOD is compared to the baseline SOD to determine the response.

e Response Criteria:

o Complete Response (CR): Disappearance of all target lesions.
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o Partial Response (PR): At least a 30% decrease in the SOD of target lesions compared to

baseline.

o Progressive Disease (PD): At least a 20% increase in the SOD of target lesions from the
smallest sum recorded, or the appearance of one or more new lesions.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.
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Caption: The Hedgehog signaling pathway and the mechanism of action of Taladegib.
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Caption: Experimental workflow for validating Taladegib's therapeutic effect.
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Caption: Logical comparison of Taladegib with other Hedgehog pathway inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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